![molecular formula C21H25N5O2 B2464967 1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1060249-34-4](/img/structure/B2464967.png)

1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

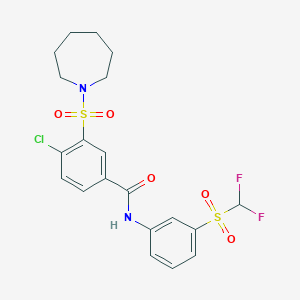

The compound “1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea” is a complex organic molecule. It contains a cyclohexyl group, a urea group, and a methoxyimidazopyridazine group .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones, leading to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines . These compounds then react smoothly at the exocyclic amino group with acetic anhydride, phenyl isocyanate, and para-tolualdehyde .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclohexyl group is a six-membered carbon ring, the urea group contains nitrogen and oxygen atoms, and the methoxyimidazopyridazine group contains a methoxy group attached to an imidazopyridazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The urea group can participate in reactions with nucleophiles, and the imidazopyridazine ring can undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique

Antiproliferative Activities in Cancer Research

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and investigated for their antiproliferative activities against non-small cell lung cancer cell lines. One compound, in particular, showed selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggesting potential for reactivation of p53 mutants in specific cancer types (Bazin et al., 2016).

Novel Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides led to the discovery of a new class of cyclic dipeptidyl ureas. These compounds, formed through Ugi reactions and subsequent modifications, represent a novel class of pseudopeptidic [1,2,4]triazines, hinting at potential applications in designing peptide mimetics or drug discovery (Sañudo et al., 2006).

Chemiluminescence in Biological Systems

Imidazo[1,2-a]pyrazin-3(7H)-ones, structurally related to the query compound, have been studied for their chemiluminescence properties in protic solvents. The effect of electron-donating substituents on these compounds has been explored for potential applications in biological imaging and molecular diagnostics (Teranishi et al., 1999).

Synthesis of Heterocyclic Compounds with Antimicrobial Activities

Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which share a similar synthetic framework with the query compound, has led to the development of compounds with notable antimicrobial and anticancer activities. This underscores the potential of such urea derivatives in pharmaceutical development (El-Sawy et al., 2013).

Reactivity and Potential Applications in Material Science

Studies on the reactivity of cyclic alkoxyguanidines, which are structurally related to the query compound, have contributed to the understanding of their potential applications in material science and organic synthesis. Such insights are vital for the development of new synthetic strategies and materials (Sczewski et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazopyridazines, have been known to exhibit diverse biological activity, including anticancer, anticonvulsant (antiepileptic), antimalarial effects, activity against human immunodeficiency virus and influenza, and stimulating activity on soluble guanylate cyclase (relief of angina pectoris) .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to the observed biological effects .

Biochemical Pathways

Given the diverse biological activities of similar compounds, it can be inferred that multiple pathways may be affected .

Result of Action

Propriétés

IUPAC Name |

1-cyclohexyl-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-14-8-9-15(18-13-26-19(23-18)10-11-20(25-26)28-2)12-17(14)24-21(27)22-16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZHDFXTXSNEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2464887.png)

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2464896.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2464904.png)

![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)